2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide
Description
Properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-17-9-5-8-15-13(16)12(14)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRROCXFFOWRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 3-Methoxypropylamine Production
The preparation of 3-methoxypropylamine, a critical precursor for the target compound, is optimized via catalytic amination of 3-methoxypropanol. The method described in CN101328129A employs a Cu-Co/Al₂O₃-diatomite catalyst under continuous fixed-bed reactor conditions . Reaction parameters include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 50–360°C |
| Pressure | 0.1–5.0 MPa |
| Ammonia/Alcohol Ratio | 4.0–10.0:1 (mol/mol) |
| Hydrogen/Alcohol Ratio | 0.5–5.0:1 (mol/mol) |
| Catalyst Loading | 0.4–2.0 m³/(h·m³ catalyst) |
Under these conditions, 3-methoxypropanol achieves >90% conversion with 85–92% selectivity toward 3-methoxypropylamine . Byproducts such as bis-(3-methoxypropyl)amine are minimized to <5%, ensuring high-purity precursor output.
Aminonitrile Intermediate Hydrolysis
Aminonitrile intermediates serve as pivotal precursors in amide synthesis. JPH02231457A details the hydrolysis of d-2-amino-3-(3,4-dimethoxyphenyl)propionitrile hydrochloride under acidic conditions to yield corresponding amides . Adapting this method for 2-amino-3-phenylpropanamide synthesis involves:
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Aminonitrile Formation :
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Acid Hydrolysis :
Direct Amidation of 3-Phenylpropanoic Acid
The Journal of Organic Chemistry highlights N-acylation strategies for amide synthesis, applicable to the target compound . Using 3-phenylpropanoic acid and 3-methoxypropylamine:
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Activation of Carboxylic Acid :
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Coupling Reaction :
| Condition | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Yield | 78–85% |
| Purity (HPLC) | >95% |
Catalytic Reductive Amination
A hybrid approach combines reductive amination and amidation:
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Reductive Amination of 3-Phenylpropionaldehyde :
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Oxidation to Amide :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Aminonitrile Hydrolysis | 65–75 | 90–95 | Moderate | High |
| Direct Amidation | 78–85 | >95 | High | Moderate |
| Reductive Amination | 60–65 | 85–90 | Low | Low |
Direct amidation offers the highest yield and scalability, while aminonitrile hydrolysis remains cost-effective for small-scale production .
Process Optimization and Challenges
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Catalyst Deactivation : Cu-Co/Al₂O₃-diatomite catalysts require regeneration every 500–600 hours due to carbon deposition .
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Enantiomeric Control : Resolution via d-camphorsulfonic acid achieves 80% ee but necessitates iterative crystallization .
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Byproduct Management : Bis-amide formation during direct amidation is mitigated by stoichiometric control (1:1 amine:acyl chloride) .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxypropyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues from the Combi-Blocks Catalog
lists several related compounds, enabling a comparative analysis:
| Compound ID | Structure | Key Substituents | Molecular Formula | Potential Applications |
|---|---|---|---|---|
| OT-2363 (Target) | 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide | Phenyl, 3-methoxypropyl | C₁₃H₂₀N₂O₂ | Peptide synthesis, drug intermediates |
| OT-2443 | (2S,3S)-2-Amino-N-(3-methoxypropyl)-3-methylpentanamide | Methyl, 3-methoxypropyl | C₁₀H₂₁N₂O₂ | Chiral building blocks |
| OT-2247 | 2-Amino-N-methylacetamide | Methyl | C₃H₈N₂O | Small-molecule drug scaffolds |
| QY-9815 | 3-(Aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide | Oxadiazole, aminomethyl, carboxamide | C₆H₁₀N₆O₂ | Enzyme inhibition studies |
Key Observations:
- Phenyl vs. Methyl Substituents (OT-2363 vs. OT-2443): The phenyl group in OT-2363 increases steric bulk and lipophilicity compared to OT-2443’s methyl group. This may enhance membrane permeability in drug delivery applications but reduce aqueous solubility .
- Methoxypropyl vs. Methyl Chain (OT-2363 vs. OT-2247): The 3-methoxypropyl group in OT-2363 introduces an ether oxygen, improving solubility relative to OT-2247’s simpler N-methyl group. This modification could stabilize interactions with polar biological targets .
- Heterocyclic vs. Aromatic Moieties (OT-2363 vs. QY-9815): QY-9815’s oxadiazole ring provides rigidity and hydrogen-bonding capacity, making it more suited for enzyme inhibition (e.g., as seen in ’s tRNA synthetase inhibitors) compared to OT-2363’s phenyl group, which favors aromatic stacking interactions .
Comparison with Patent-Based Aminoacyl-tRNA Synthetase Inhibitors
discloses 2-Amino-N-(arylsulfinyl)-acetamide compounds (e.g., arylsulfinyl substituents) as bacterial aminoacyl-tRNA synthetase inhibitors. Unlike OT-2363, these compounds feature sulfoxide groups (Ar-SO-) instead of methoxypropyl chains. The sulfinyl moiety enhances electrophilicity and binding to enzyme active sites, a property absent in OT-2363’s ether-linked side chain. However, OT-2363’s phenyl group may compensate by enabling hydrophobic interactions in non-enzymatic contexts .
Research Findings and Limitations
Biological Activity
2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide, a compound with potential therapeutic applications, has garnered attention due to its unique structural properties and biological activities. This article delves into the compound's biological activity, exploring its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C13H17N2O2. The presence of an amino group, a methoxypropyl chain, and a phenyl group contributes to its biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have been evaluated for their efficacy against various cancer cell lines, indicating potential cytotoxic effects.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Investigations into its neuroprotective capabilities suggest that it may help mitigate oxidative stress in neuronal cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl or alkyl groups can significantly influence its potency and selectivity. For instance, variations in the methoxy group or the length of the propyl chain may enhance its interaction with specific biological targets.
Table 1: Structure-Activity Relationship of Analog Compounds
| Compound Name | Structural Features | Biological Activity | EC50 (µM) |
|---|---|---|---|
| Compound A | Phenyl + Methoxy | Anticancer | 12 |
| Compound B | Phenyl + Ethoxy | Anti-inflammatory | 20 |
| Compound C | Phenyl + Propyl | Neuroprotective | 15 |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticancer Research : A study evaluated various derivatives against HeLa cells, revealing that modifications to the phenyl group significantly impacted cytotoxicity levels. The most effective derivatives had substitutions that enhanced receptor binding affinity.
- Inflammation Models : In vivo models demonstrated that compounds similar to this compound reduced markers of inflammation in rodent models, suggesting therapeutic potential for inflammatory diseases.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Potential interactions with receptors such as FFA3 (free fatty acid receptor 3) have been suggested, which could mediate metabolic and inflammatory responses.
Q & A
Basic Research Questions
Q. What are the methodological considerations for synthesizing 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide with high enantiomeric purity?
- Answer : Synthesis optimization requires a combination of chiral resolution techniques (e.g., chiral chromatography or enzymatic resolution) and stereoselective reaction design. For example, leveraging asymmetric catalysis (e.g., using chiral auxiliaries or organocatalysts) during amide bond formation can enhance enantiomeric excess. Reaction parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading should be systematically varied using Design of Experiments (DoE) frameworks to minimize racemization . Post-synthesis characterization via chiral HPLC or circular dichroism (CD) spectroscopy is critical for verifying purity .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR to confirm backbone structure and substituent positions (e.g., methoxypropyl and phenyl groups).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect impurities.
- X-ray Crystallography : For resolving stereochemical ambiguity in the DL-propanamide configuration.
Cross-validation with computational simulations (e.g., density functional theory (DFT)-predicted NMR shifts) enhances accuracy .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives of this compound for targeted bioactivity studies?
- Answer : Quantum mechanical calculations (e.g., DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and intermolecular interactions (e.g., hydrogen bonding with biological targets). Molecular docking simulations against protein targets (e.g., enzymes or receptors) help prioritize derivatives with favorable binding affinities. For instance, modifying the methoxypropyl chain length or phenyl substituents can be computationally screened to enhance target specificity before synthesis .
Q. What experimental strategies address contradictory data in the biological activity of this compound across different assays?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent compatibility) or stereospecific interactions. To resolve this:
- Orthogonal Assays : Compare results from cell-based assays (e.g., viability assays) and biophysical methods (e.g., surface plasmon resonance).
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity.
- Structural-Activity Studies : Systematically vary substituents (e.g., methoxy group position) to isolate structural determinants of activity .
Q. How can reaction kinetics and mechanistic studies improve the scalability of this compound synthesis?
- Answer : Conduct time-resolved in situ monitoring (e.g., FTIR or Raman spectroscopy) to identify rate-limiting steps (e.g., amide coupling). Kinetic modeling (e.g., pseudo-first-order approximations) can optimize reagent stoichiometry and reaction time. For example, if the methoxypropyl group introduces steric hindrance, using bulky base catalysts (e.g., DBU) may accelerate coupling efficiency .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on the stability of this compound under varying storage conditions?
- Answer : Design accelerated stability studies under controlled humidity, temperature, and light exposure. Use:
- Forced Degradation : Expose the compound to oxidative (HO), acidic (HCl), and basic (NaOH) conditions to identify degradation pathways.
- Stability-Indicating Assays : HPLC-DAD/ELSD to quantify degradation products and correlate with storage parameters.
Statistical tools (e.g., ANOVA) can isolate significant factors contributing to instability .
Methodological Resources
Q. What interdisciplinary frameworks are recommended for studying the environmental fate of this compound?
- Answer : Combine:
- Computational Toxicology : Predict biodegradation pathways using software like EPI Suite.
- Ecotoxicity Assays : Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity.
- Analytical Chemistry : Track environmental persistence via LC-MS/MS in water/soil matrices.
Cross-disciplinary collaboration ensures holistic risk assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
